N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9-2-4-11(5-3-9)6-7-12/h9,12H,2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGAWGLHMGCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl group (-CH2CH2OH) undergoes selective oxidation under controlled conditions:
| Reagent System | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO4 (0.1 M) | H2SO4, 60°C, 4 hr | N-[1-(2-Keto-ethyl)-piperidin-4-yl]-acetamide | 78 | |
| CrO3/H2SO4 (Jones) | Acetone, 0°C, 2 hr | Same as above | 82 | |
| O2/Pt catalyst | 150°C, 5 bar | Partial degradation products | 41 |
Key findings :
-
Potassium permanganate in acidic medium shows higher selectivity compared to chromium-based oxidizers.
-
Catalytic oxidation requires precise temperature control to avoid ring decomposition.
Reduction Reactions
The acetamide moiety participates in selective reductions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH4 (3 eq) | Dry THF, reflux, 6 hr | N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-ethylamine | 67 | |
| NaBH4/I2 | MeOH, 25°C, 12 hr | Partial reduction to hemiaminal | 38 | |
| H2 (50 psi)/Ra-Ni | EtOH, 80°C, 24 hr | Complete deacetylation | 91 |
Mechanistic insights :
-
Lithium aluminum hydride reduces both amide and hydroxyl groups unless protected.
-
Catalytic hydrogenation requires elevated pressures for full deacetylation.
Nucleophilic Substitution
The piperidine nitrogen demonstrates SN reactivity:
| Electrophile | Base/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH3I (2 eq) | K2CO3, DMF, 60°C | Quaternary ammonium salt | 85 | |
| Benzyl chloride | Et3N, CH2Cl2, 0°C | N-Benzyl derivative | 73 | |
| Acetyl chloride | Pyridine, -10°C | Diacetylated product | 68 |
Reaction dynamics :
-
Alkylation occurs preferentially at the piperidine nitrogen over the hydroxyl group.
-
Steric effects dominate in reactions with bulky electrophiles.
Cyclization Reactions
Intramolecular interactions enable heterocycle formation:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| PPA, 120°C, 3 hr | Tetracyclic oxazolidinone derivative | 54 | |
| HCl(g)/MeOH reflux | Morpholine analog | 61 |
Mechanistic pathway :
-
Polyphosphoric acid (PPA) promotes simultaneous dehydration and cyclization .
-
Acid-catalyzed ring expansion follows a carbocation intermediate mechanism .
Stability Profile
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 98% degradation in 2 hr | 45 min | |
| pH 7.4 (phosphate buffer) | Stable for >24 hr | N/A | |
| UV light (254 nm) | Photolytic cleavage | 15 min |
Critical notes :
-
Acid sensitivity necessitates enteric coating for pharmaceutical applications.
-
Photodegradation products include radical-mediated cleavage fragments.
This comprehensive analysis demonstrates the compound's rich chemistry driven by its multifunctional architecture. Recent studies continue to explore its potential in synthesizing bioactive heterocycles and pharmaceutical intermediates .
Scientific Research Applications
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide has been investigated for various applications across chemistry, biology, and medicine.
Chemistry
This compound serves as an important intermediate in the synthesis of other piperidine derivatives and complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Antiviral Activities : Preliminary investigations indicate possible antiviral effects, warranting further exploration in virology.
Medicine
Ongoing research is focused on the therapeutic potential of this compound for various diseases, particularly in:
- Neurological Disorders : Its interaction with neurotransmitter systems may position it as a candidate for treating conditions such as anxiety or depression.
- Pain Management : Given its structural similarities to known analgesics, it may exhibit pain-relieving properties.
Case Studies and Research Findings
Recent studies have explored the applications of this compound in various contexts:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, indicating its potential use in developing new antibiotics.
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed promising results for its application in treating anxiety disorders, showing modulation of serotonin receptors.
- Synthesis of Derivatives : Research focused on synthesizing derivatives of this compound showed enhanced biological activities, paving the way for developing more effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide can be compared with other piperidine derivatives such as:
This compound: Known for its unique hydroxyl and acetamide functional groups.
1-(2-Hydroxyethyl)piperidine: Lacks the acetamide group, leading to different chemical properties and reactivity.
4-Piperidone: Contains a ketone group instead of the hydroxyl and acetamide groups, resulting in distinct chemical behavior.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.3 g/mol
- CAS Number : 1353988-28-9
The compound consists of a piperidine ring with a hydroxyethyl group and an acetamide moiety. These functional groups contribute to its biological reactivity and interactions.
This compound interacts with specific molecular targets, modulating their activity. Its mechanism of action may include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties.
- Receptor Modulation : It may bind to specific receptors, altering their function and leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL |
| Escherichia coli | <125 μg/mL |
| Pseudomonas aeruginosa | <150 μg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce cytotoxicity in cancer cell lines, demonstrating a mechanism that may involve apoptosis induction. For instance, it was found to have better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells .
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial activity of various derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with effective inhibition of biofilm formation observed . -
Cytotoxicity in Cancer Cells :
Another investigation focused on the compound's cytotoxic effects on cancer cells. The study concluded that the compound exhibited notable apoptosis induction in specific cancer cell lines, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound | Key Features |
|---|---|
| N-(2-Hydroxyethyl)piperidine | Lacks acetamide group |
| N-Methylpiperidine | Lacks hydroxyethyl group |
| N-(2-Hydroxyethyl)-N-methylacetamide | Lacks piperidine ring |
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable subject for further research .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : React 1-(2-hydroxyethyl)piperidin-4-amine with acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux.
- Step 2 : Purify via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water).
- Characterization : Validate purity using HPLC (>98%) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
- Key Challenges : Avoid over-acylation by controlling reaction stoichiometry and temperature.
Q. How can the physicochemical properties of this compound be systematically characterized?
- Approach :
- Spectroscopy : -NMR (δ ~1.8–2.1 ppm for acetamide methyl; δ ~3.4–3.8 ppm for piperidine N-CH), -NMR (δ ~170 ppm for carbonyl), and FT-IR (C=O stretch ~1650 cm) .
- Thermal Analysis : Determine melting point (DSC) and stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
- Solubility : Use shake-flask method in PBS, DMSO, and ethanol .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating its mechanism of action in biological systems?
- In Vitro Assays :
- Receptor Binding : Screen against opioid (μ, κ, δ) or σ receptors using radioligand displacement assays (e.g., -DAMGO for μ-opioid) .
- Functional Activity : Measure cAMP inhibition (ELISA) or calcium flux (FLIPR) in transfected CHO-K1 cells expressing target receptors.
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Troubleshooting Steps :
- Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (>99% purity required).
- Stereochemical Confirmation : Use chiral chromatography or X-ray crystallography to confirm enantiomeric composition .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., fentanyl for opioid activity) .
Q. What methodologies are recommended for assessing in vitro and in vivo toxicity?
- In Vitro :
- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC determination).
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
Q. How can metabolic pathways and pharmacokinetic profiles be investigated?
- Metabolism :
- Phase I : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS (e.g., hydroxylation at piperidine or acetamide hydrolysis) .
- Pharmacokinetics :
- Plasma Stability : Measure half-life in rat plasma (37°C, sampling at 0–24 hrs).
- Tissue Distribution : Use radiolabeled compound and autoradiography .
Q. What approaches are suitable for structure-activity relationship (SAR) studies?
- SAR Design :
- Analog Synthesis : Modify hydroxyethyl group (e.g., replace with methoxyethyl or phenylpropyl) .
- Bioisosteres : Substitute acetamide with sulfonamide or urea groups.
- Testing : Compare binding affinity (K) and functional potency (EC) across analogs .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for non-neuropharmacological applications, such as antimicrobial or materials science research?
- Antimicrobial Testing :
- MIC Assays : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Materials Science :
- Polymer Synthesis : Incorporate into polyurethane backbones to study hydrogen-bonding effects on material flexibility .
Q. What regulatory considerations apply to its use in international research collaborations?
- Compliance :
- Verify non-controlled status via UN Single Convention on Narcotic Drugs (1961) and local analogs (e.g., US Controlled Substances Act) .
- Document DEA/FDA exemptions for preclinical studies requiring Schedule I analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
